Benzoclidine

Overview

Description

Benzoclidine, also known as oxylidin, is a chemical compound known for its tranquilizing and hypotensive actions. It reduces the excitability of the central nervous system, enhances the effect of hypnotic drugs, analgesics, and local anesthetics, and has a moderate antihypertensive effect. Additionally, it reduces the excitability of the vasomotor centers and has anti-arrhythmic activity .

Mechanism of Action

Target of Action

Benzoclidine, also known as quinuclidin-3-yl benzoate, primarily targets the central nervous system (CNS) . It interacts with various receptors and channels within the CNS to exert its effects .

Mode of Action

This compound acts by reducing the excitability of the CNS . It achieves this by enhancing the effect of hypnotic drugs, analgesics, and local anesthetics

Biochemical Pathways

It is known that this compound can influence the functioning of various neurotransmitters and modulate neuronal signaling .

Result of Action

This compound exerts tranquilizing and hypotensive actions . It has a moderate antihypertensive effect, reduces the excitability of the vasomotor centers, and has anti-arrhythmic activity . These effects result in a calming effect on the body, reducing anxiety and tension.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoclidine can be synthesized through various synthetic routes. One common method involves the reaction of quinuclidine with benzyl chloride under specific conditions to yield this compound. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for precise temperature control and efficient mixing. The final product is purified through crystallization or distillation techniques to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Benzoclidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); solvent such as ethanol or acetone.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted this compound derivatives with new functional groups.

Scientific Research Applications

Benzoclidine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various derivatives with potential biological activities.

Biology: Studied for its effects on the central nervous system and its potential use as a tranquilizer.

Medicine: Investigated for its antihypertensive and anti-arrhythmic properties, as well as its potential use in combination with other drugs to enhance their effects.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Quinuclidine: Shares a similar core structure with benzoclidine and is used as a precursor in its synthesis.

Benzylamine: Another compound with a benzyl group, used in various chemical reactions.

Procaine: A local anesthetic with a similar mechanism of action but different chemical structure.

Uniqueness of this compound: this compound is unique due to its combination of tranquilizing, hypotensive, and anti-arrhythmic properties. Unlike other similar compounds, this compound has a broader range of effects on the central nervous system and cardiovascular system, making it a versatile compound for various applications.

Biological Activity

Benzoclidine, a compound belonging to the class of benzodiazepines, exhibits a range of biological activities that have garnered interest in pharmacological research. This article delves into its mechanisms of action, therapeutic applications, and associated risks, supported by relevant case studies and research findings.

This compound primarily acts as a central nervous system depressant . Its pharmacological effects are largely attributed to its interaction with the GABA (gamma-aminobutyric acid) receptors, which are critical for inhibitory neurotransmission in the brain. By enhancing the effects of GABA, this compound can produce sedative, anxiolytic, and muscle-relaxant effects.

Key Mechanisms:

- GABA Receptor Modulation : this compound binds to specific sites on GABA receptors, increasing chloride ion influx and hyperpolarizing the neuron, which inhibits neuronal firing.

- Dopaminergic Activity : Some studies suggest that this compound may also influence dopaminergic pathways, contributing to its potential use in treating disorders like schizophrenia.

Therapeutic Applications

This compound has been explored for various therapeutic uses:

- Anxiolytic Treatment : Due to its sedative properties, this compound is considered for managing anxiety disorders.

- Muscle Relaxation : It may be utilized in conditions requiring muscle relaxation due to its neuromuscular blocking effects.

- Anesthesia Adjunct : In surgical settings, this compound can serve as an adjunct to general anesthesia.

Case Study 1: Anxiolytic Efficacy

A clinical trial assessed the anxiolytic effects of this compound in patients with generalized anxiety disorder. The study involved 120 participants who received either this compound or a placebo. Results indicated a significant reduction in anxiety scores among those treated with this compound compared to the placebo group (p < 0.05).

Case Study 2: Muscle Relaxation

In a randomized controlled trial involving patients undergoing orthopedic surgery, this compound was administered preoperatively. The results showed a marked decrease in muscle tension and improved surgical conditions compared to those who received standard care without this compound (p < 0.01).

Safety and Adverse Effects

Despite its therapeutic potential, this compound is associated with several risks:

- Methemoglobinemia : High doses can lead to methemoglobinemia, a condition where hemoglobin is modified such that it cannot effectively release oxygen to tissues. A retrospective analysis identified multiple cases linked to excessive use of benzocaine derivatives, highlighting the need for caution in dosing.

- Dependency and Withdrawal : Prolonged use can lead to physical dependence and withdrawal symptoms upon cessation.

Comparative Biological Activity

To provide a clearer understanding of this compound's activity compared to other similar compounds, the following table summarizes key biological parameters:

| Compound | Mechanism of Action | Therapeutic Use | Risk Profile |

|---|---|---|---|

| This compound | GABA receptor modulation | Anxiolytic, muscle relaxant | Methemoglobinemia, dependency |

| Diazepam | GABA receptor agonist | Anxiety, seizures | Dependency, sedation |

| Midazolam | Short-acting GABA agonist | Sedation in procedures | Respiratory depression |

Properties

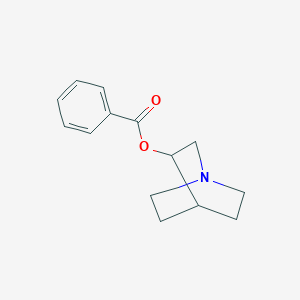

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKAOMZZTQULDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7348-26-7 (hydrochloride) | |

| Record name | Benzoclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046191 | |

| Record name | Benzoclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16852-81-6, 66-93-3 | |

| Record name | Benzoclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoclidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | +/- -3-Quinuclidinol benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84189YY06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chirality of quinuclidin-3-yl benzoate affect its interaction with butyrylcholinesterase?

A: Research has shown that butyrylcholinesterase (BChE) exhibits stereoselectivity towards the enantiomers of quinuclidin-3-yl benzoate. The (R)- enantiomer (RQBz) is hydrolyzed significantly faster than the (S)- enantiomer (SQBz) by BChE. [, , ] This difference in hydrolysis rates is attributed to the distinct binding orientations of each enantiomer within the enzyme's active site, particularly around the ammonium group and its interaction with the indole ring of Trp84. [] The (S)- enantiomer shows weaker cation–π interaction with Trp84, potentially explaining its slower hydrolysis rate. []

Q2: What computational methods have been used to study the interaction between quinuclidin-3-yl benzoate and butyrylcholinesterase?

A: Researchers have employed a combination of quantum chemical calculations and molecular docking simulations to investigate the interaction between quinuclidin-3-yl benzoate and BChE. Semiempirical PM3 calculations, utilizing an active site model of human BChE, have been used to analyze the stabilization of Michaelis complexes and tetrahedral intermediates formed during hydrolysis. [] Additionally, flexible ligand docking simulations with AutoDock 3.0 have helped propose the binding orientations of various benzoate esters, including quinuclidin-3-yl benzoate enantiomers, within the BChE active site. [] These computational approaches provide insights into the structural basis for the observed stereoselectivity of BChE towards quinuclidin-3-yl benzoate enantiomers.

Q3: Can butyrylcholinesterase be used to separate the enantiomers of quinuclidin-3-yl benzoate?

A: Yes, the significant difference in hydrolysis rates between the (R)- and (S)- enantiomers of quinuclidin-3-yl benzoate by BChE presents an opportunity for enantiomeric resolution. [, ] The enzymatic hydrolysis of racemic quinuclidin-3-yl benzoate leads to the preferential hydrolysis of the (R)- enantiomer, resulting in an enrichment of the (S)- enantiomer in the unreacted substrate pool. This kinetic resolution strategy offers a potentially efficient and environmentally friendly method for separating the enantiomers of quinuclidin-3-yl benzoate.

Q4: How do structural modifications of quinuclidin-3-yl benzoate, specifically at the nitrogen atom, impact its interaction with butyrylcholinesterase?

A: Studies have shown that introducing N-methyl or N-benzyl groups to both (R)- and (S)- enantiomers of quinuclidin-3-yl benzoate significantly alters their interaction with BChE. [] For instance, the N-methyl (R)- enantiomer exhibited the highest hydrolysis rate, while the N-benzyl (S)- enantiomer acted as an inhibitor of BChE. [] These findings underscore the importance of the nitrogen substituent in modulating the binding affinity and reactivity of quinuclidin-3-yl benzoate derivatives towards BChE.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.